molecular formula C11H13NO B189386 6-Phenylpiperidin-2-one CAS No. 41419-25-4

6-Phenylpiperidin-2-one

Cat. No. B189386
CAS RN: 41419-25-4
M. Wt: 175.23 g/mol
InChI Key: DVPYHFDURADIIA-UHFFFAOYSA-N
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Description

6-Phenylpiperidin-2-one is a chemical compound with the molecular formula C11H13NO . It is a compound of interest due to its unique biochemical properties .


Synthesis Analysis

Piperidines, including 6-Phenylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 6-Phenylpiperidin-2-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C11H13NO/c13-11-8-4-7-10 (12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2, (H,12,13) .


Chemical Reactions Analysis

Piperidine-containing compounds, such as 6-Phenylpiperidin-2-one, are key synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives is extensive .


Physical And Chemical Properties Analysis

6-Phenylpiperidin-2-one has a molecular weight of 175.23 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 175.099714038 g/mol . The topological polar surface area of the compound is 29.1 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Diastereoselective Preparation for Drug Synthesis : 6-Phenylpiperidin-2-one derivatives have been utilized in the diastereoselective preparation of complex organic compounds. For instance, a study by Malassene et al. (2003) focused on using 2-alkyl-N-phenylpiperidines for constructing the carbon framework of perhydrohistrionicotoxin (Malassene et al., 2003).
  • Asymmetric Synthesis of Piperidinones : Gaucher et al. (2009) developed a synthesis method for (S)-2-phenylpiperidin-3-one, highlighting its potential as a precursor for substance P antagonists (Gaucher et al., 2009).

Biological and Pharmacological Research

  • Dopamine Receptor Studies : Kara et al. (2010) investigated the activity of phenylpiperidines, including compounds structurally related to 6-Phenylpiperidin-2-one, at D2 dopamine receptors, suggesting their potential application in treating brain disorders like schizophrenia (Kara et al., 2010).
  • Development of Selective Ligands : Research by Xiao et al. (2005) demonstrated the use of N-Boc-2-phenylpiperidine in the synthesis of a potent NK1 ligand, exemplifying the role of 6-Phenylpiperidin-2-one derivatives in developing selective receptor antagonists (Xiao et al., 2005).

Advanced Compound Synthesis

  • Synthesis of Piperazine Derivatives : Gallicchio and Bell (2009) outlined a methodology for preparing 6-phenylpiperazin-2-ones, demonstrating the versatility of 6-Phenylpiperidin-2-one in synthesizing novel compounds (Gallicchio & Bell, 2009).
  • Ring Expansion and Derivative Synthesis : Cochi et al. (2009) described a short route to 2-phenylpiperidin-3-ol derivatives, highlighting the chemical versatility of 6-Phenylpiperidin-2-one and its derivatives in synthesizing complex molecules (Cochi et al., 2009).

Safety And Hazards

The safety data sheet for 6-Phenylpiperidin-2-one indicates that it has acute toxicity when ingested (Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

6-phenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPYHFDURADIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344896
Record name 6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylpiperidin-2-one

CAS RN

41419-25-4
Record name 6-phenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Benzyloxycarbonylamino-4-phenyl-butyric acid methyl ester was dissolved in EtOH (30 mL), and 10% palladium on activated carbon (1.1 g) was added. The mixture was stirred under hydrogen atmosphere at 45 psi (3.1 bar) for 22 hours at room temperature and 4 hours at 65° C. The mixture was filtered and the filtrated was concentrated under reduced pressure. The residue was recrystallized from a mixture of methanol, diethyl ether and hexanes to give 1.85 g (81%) of 6-phenyl-piperidin-2-one as colorless crystals.
Name
4-Benzyloxycarbonylamino-4-phenyl-butyric acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
TI Baramov, NT Burdzhiev, BT Pandova… - … Chem Comm Special …, 2017 - researchgate.net
Dedicated to Acad. Bogdan Kurtev on the occasion of his 100 th birth anniversary trans-5-Aminomethyl-1-benzyl-6-phenylpiperidin-2-one (2) was prepared in high yield via Mitsunobu …
Number of citations: 1 www.researchgate.net
TL Chan, SS Kwong, TCW Mak, R Kwok… - Journal of inclusion …, 1988 - Springer
… An interesting aspect of this investigation is the formation of a non-stoichiometric acetonitrile adduct (5) by one of the products, namely 1-benzyl-6-phenylpiperidin-2one-5-carboxylic …
Number of citations: 5 link.springer.com
N Burdzhiev, E Stanoeva - Comptes Rendus Chimie, 2010 - Elsevier
… We investigated the formation of (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one (7) from the acid 1 using the Hofmann rearrangement protocol [20] from amide 8 [19]. We …
Number of citations: 5 www.sciencedirect.com
AI Vas' kevich, NM Tsizorik, EB Rusanov… - Russian Journal of …, 2011 - Springer
Sterically nonhindered N-alkyl(aryl)amides of cinnamylacetic acid in the reaction with phenyl(4-tolyl)sulfenyl chlorides in acetic acid in the presence of lithium perchlorate undergo a …
Number of citations: 16 link.springer.com
NM Tsizorik, AI Vas' kevich, RI Vas' kevich… - Russian Journal of …, 2015 - Springer
Cinnamylacetamides reacted with arylsulfenyl chlorides in chloroform in the absence of LiClO 4 affording 5-(arylsulfanyl)-6-phenylpiperidin-2-ones. Their reduction with a system LiAlH …
Number of citations: 6 link.springer.com
陈子乐, 郭志仁 - 结构化学, 1989 - cqvip.com
… -6-PHENYLPIPERIDIN-2-ONE-5-CARBOXYLATE-[维普官方网站]-www.cqvip.com-维普网 … STRUCTURE OF METHYL 1-BENZYL-6-PHENYLPIPERIDIN-2-ONE-5-CARBOXYLATE …
Number of citations: 3 www.cqvip.com
AE Ahmed, PE Hanna, VR Grund - Journal of Medicinal Chemistry, 1976 - ACS Publications
… The mixture 6 was cyclized to cis- and trans-3-amino6-phenylpiperidin-2-one (7) upon … frans-3-Amino-6-phenylpiperidin-2-one (trans-7). The diastereomeric mixture 6 (30.90 g, 0.1 mol) …
Number of citations: 7 pubs.acs.org
E Cereda, A Ezhaya, E Bellora, GB Schiavi… - European journal of …, 1994 - Elsevier
A series of new 3-tropanol and 3-quinuclidinol esters of phenyl-substituted pyrrolidin-, piperidin- and azepin-2-oxocarboxylic acid were synthesized and tested for antimuscarinic activity…
Number of citations: 3 www.sciencedirect.com
FA Davis, B Chao, YW Andemichael… - … Journal of Main …, 2002 - Wiley Online Library
… trans-(4S,6R)-4-Hydroxy-6-phenylpiperidin-2one (16) is required for the synthesis of trans(2R,4R)-(+)-4-hydroxypipecolic acid (17) (Scheme 5) [10]. However, all attempts to achieve …
Number of citations: 6 onlinelibrary.wiley.com
H McNab, M Morrow, S Parsons… - Organic & …, 2009 - pubs.rsc.org
Methoxymethylene Meldrum's acid 1 reacts with 5- and 6-membered lactams in refluxing acetonitrile to give the N-substituted products 9–15. If the reactions are continued for extended …
Number of citations: 9 pubs.rsc.org

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